molecular formula C10H13N5 B13108063 2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine

2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine

Cat. No.: B13108063
M. Wt: 203.24 g/mol
InChI Key: ZGIAPXIFCRYJBR-UHFFFAOYSA-N
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Description

2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine typically involves the formation of the imidazole and pyrimidine rings followed by their subsequent coupling. One common method includes the reaction of 2-methylimidazole with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium ethoxide in an ethanol solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization techniques helps in refining the reaction conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its antimicrobial properties.

    1-Carboxymethylmetronidazole: Used as an antibiotic.

    2-Methyl-5-nitroimidazole-1-acetic acid: Another antimicrobial agent.

Uniqueness

2-Methyl-5-((5-methyl-1H-imidazol-1-yl)methyl)pyrimidin-4-amine is unique due to its dual ring structure, which allows it to participate in a broader range of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in various fields of research and application.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

2-methyl-5-[(5-methylimidazol-1-yl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C10H13N5/c1-7-3-12-6-15(7)5-9-4-13-8(2)14-10(9)11/h3-4,6H,5H2,1-2H3,(H2,11,13,14)

InChI Key

ZGIAPXIFCRYJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1CC2=CN=C(N=C2N)C

Origin of Product

United States

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